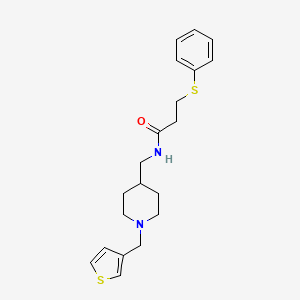

3-(phenylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide

Description

This compound is a propanamide derivative featuring a phenylthio group (-SPh) at the 3-position and a piperidine ring substituted at the 4-position with a thiophen-3-ylmethyl group.

Properties

IUPAC Name |

3-phenylsulfanyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2OS2/c23-20(9-13-25-19-4-2-1-3-5-19)21-14-17-6-10-22(11-7-17)15-18-8-12-24-16-18/h1-5,8,12,16-17H,6-7,9-11,13-15H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHSLCLOZMOKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidine Derivative: The synthesis begins with the preparation of 1-(thiophen-3-ylmethyl)piperidin-4-yl)methanamine. This can be achieved through the reaction of thiophen-3-ylmethyl chloride with piperidine in the presence of a base such as sodium hydride.

Thioether Formation: The next step involves the formation of the phenylthio group. This can be done by reacting phenylthiol with an appropriate alkylating agent.

Amide Bond Formation: Finally, the amide bond is formed by reacting the piperidine derivative with the phenylthio compound in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The amide bond can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays.

Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the nature of these interactions and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Phenylsulfanyl)-N-[4-(Piperidin-1-ylsulfonyl)phenyl]propanamide (CAS: 6408-77-1)

- Structure : Similar propanamide backbone but with a piperidin-1-ylsulfonyl group attached to a para-substituted phenyl ring.

- Key Differences :

- Substituent on Piperidine : Sulfonyl (-SO₂) group vs. thiophen-3-ylmethyl in the target compound.

- Sulfur Positioning : Sulfur in the sulfonyl group (oxidized state) vs. thiophene and phenylthio (reduced thioether).

- Physicochemical Properties :

N-Phenyl-N-[1-(2-Phenylethyl)piperidin-4-yl]propanamide (β'-Phenyl Fentanyl)

- Structure : Piperidine substituted with a phenethyl group and propanamide linked to a phenyl ring.

- Key Differences :

- Structural Implications : The phenethyl group in fentanyl analogs enhances µ-opioid receptor binding, whereas the thiophenmethyl group may alter selectivity due to sulfur’s electronegativity and steric effects .

3-Methylthiofentanyl (N-[3-Methyl-1-[2-(2-Thienyl)ethyl]-4-piperidyl]-N-phenylpropanamide)

- Structure : Thiophene (2-thienyl) attached via an ethyl chain to the piperidine.

- Key Differences :

- Thiophene Position : 2-Thienyl vs. 3-thienyl in the target compound.

- Linker Chain : Ethyl (-CH₂CH₂-) vs. methyl (-CH₂-).

N-(3-Chloro-1-(Pyridin-3-yl)-1H-pyrazol-4-yl)-N-ethyl-3-(3,3,3-Trifluoropropylthio)propanamide

- Structure : Propanamide with a trifluoropropylthio group and pyrazolyl-pyridine core.

- Key Differences :

- Core Heterocycle : Pyrazole-pyridine vs. piperidine-thiophene.

- Sulfur Group : Trifluoropropylthio (-S-CF₂CF₂CF₃) vs. phenylthio (-SPh).

- Electrochemical Effects : The electron-withdrawing trifluoropropyl group may reduce nucleophilicity compared to the phenylthio group .

Biological Activity

3-(Phenylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide is a complex organic compound characterized by its unique structural features, including a phenylthio group, a thiophene moiety, and a piperidine ring. This compound's molecular formula is C20H26N2OS2, suggesting potential interactions with biological targets due to the presence of functional groups commonly associated with pharmacological activity .

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps, beginning with the formation of the piperidine derivative through the reaction of thiophen-3-ylmethyl chloride with piperidine in the presence of a base. Subsequent reactions include the formation of the phenylthio group and various substitution reactions that can modify its biological properties .

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C20H26N2OS2 |

| Molecular Weight | 374.6 g/mol |

| Functional Groups | Phenylthio, thiophene, piperidine |

Biological Activity

The biological activity of this compound remains largely unexplored in scientific literature. However, the presence of functional groups such as piperidine and thiophene suggests potential bioactivity:

- Piperidine Derivatives : Compounds containing piperidine are known to interact with various neurotransmitter receptors in the central nervous system, indicating possible neuroactive properties .

- Thiophene Moieties : Thiophene-containing compounds have been associated with antibiotic and anti-inflammatory activities, suggesting that this compound may also exhibit similar properties .

While specific mechanisms of action for this compound are not well-documented, its structural components offer insights into potential interactions:

- Piperidine Ring : Often involved in modulating neurotransmitter systems.

- Thiophene Group : Linked to various pharmacological effects, including antimicrobial and anti-inflammatory activities.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| N-(3-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide | Analgesic properties |

| N-(2-Pyridyl)-N-(piperidin-4-yl)propanamide | Potential antidepressant effects |

| N-(2-Thienyl)-N-(piperidin-4-yl)propanamide | Antimicrobial activity |

These comparisons highlight the potential for this compound to exhibit unique biological properties due to its distinct combination of functional groups .

Q & A

Q. What are the recommended synthetic routes for 3-(phenylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide?

The synthesis of this compound typically involves multi-step organic reactions:

- Intermediate formation : Prepare the thiophen-3-ylmethyl-piperidine intermediate via alkylation or coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling may attach the thiophenyl group to the piperidine scaffold .

- Propanamide backbone assembly : React the intermediate with 3-(phenylthio)propanoic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond .

- Purification : Use column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) and recrystallization to isolate the final product.

Key considerations : Optimize reaction conditions (temperature, solvent) to improve yield. Monitor reactions via TLC or LC-MS .

Q. How can researchers characterize the structural integrity of this compound?

A combination of spectroscopic and analytical methods is essential:

- NMR spectroscopy : Confirm the presence of the phenylthio group (δ 7.2–7.5 ppm for aromatic protons), thiophene protons (δ 6.8–7.1 ppm), and piperidine methylene groups (δ 2.5–3.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) with <5 ppm error .

- HPLC purity analysis : Use a C18 column with UV detection at 254 nm to confirm ≥95% purity .

Troubleshooting : If unexpected peaks arise in NMR, consider residual solvents or byproducts from incomplete coupling reactions .

Q. What are the hypothesized biological targets of this compound?

Based on structural analogs (e.g., piperidine-containing ligands), potential targets include:

- GPCRs : Dopamine or serotonin receptors due to the piperidine-thiophene motif .

- Enzymes : Kinases or proteases, as the phenylthio group may act as a hydrogen bond acceptor .

- Validation : Perform in silico docking (AutoDock Vina) and validate with radioligand binding assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Core modifications : Syntize derivatives with variations in the phenylthio group (e.g., electron-withdrawing substituents) or piperidine N-substituents to assess impact on binding affinity .

- Biological testing : Use dose-response curves (IC₅₀/EC₅₀) in target-specific assays (e.g., cAMP accumulation for GPCRs) .

- Data analysis : Apply multivariate regression to correlate structural features with activity .

Example : Replace the thiophene ring with furan or pyridine to evaluate heterocycle selectivity .

Q. What experimental strategies resolve contradictions in biological assay data?

Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

- Assay conditions : Differences in buffer pH, ion concentration, or cell lines. Replicate experiments under standardized protocols .

- Compound stability : Test for degradation in assay media using LC-MS .

- Orthogonal assays : Confirm activity with complementary methods (e.g., SPR for binding kinetics if fluorescence assays are inconsistent) .

Case study : If a receptor-binding assay contradicts cell-based data, perform competitive binding with a known antagonist to validate target engagement .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

- ADME prediction : Use tools like SwissADME to assess logP (target 2–3), aqueous solubility, and CYP450 inhibition .

- Metabolite identification : Simulate Phase I/II metabolism (e.g., cytochrome P450-mediated oxidation of the thiophene ring) .

- In vivo correlation : Compare predicted half-life with rodent pharmacokinetic studies .

Example : Introduce methyl groups to the piperidine ring to reduce metabolic clearance .

Q. What are the best practices for handling and storing this compound?

- Storage : Keep in a desiccator at –20°C under inert gas (argon) to prevent oxidation of the thiophene or phenylthio groups .

- Safety : Use PPE (gloves, goggles) due to potential irritancy. Refer to SDS for spill management (e.g., neutralize with absorbent materials) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.